AIC2B protein - 144715-98-0

AIC2B protein

Catalog Number: EVT-1518199
CAS Number: 144715-98-0
Molecular Formula: C10H14O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AIC2B protein, a member of the protein synthesis machinery, plays a critical role in cellular processes. It is involved in the regulation of protein synthesis and has implications in various biological functions. The study of AIC2B protein encompasses its classification, synthesis methods, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and its applications in scientific research.

Source and Classification

AIC2B protein is classified within the broader family of proteins associated with translation and ribosome function. It is derived from specific genes that encode proteins essential for cellular metabolism and growth. This classification places AIC2B within the context of translational control mechanisms that govern protein synthesis in eukaryotic cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of AIC2B protein can be achieved through various methodologies, primarily focusing on in vitro and in vivo techniques. Key methods include:

  • Metabolic Labeling: This involves incorporating labeled amino acids into newly synthesized proteins. Techniques such as pulse-chase experiments allow researchers to track the synthesis and degradation of AIC2B over time.
  • Click Chemistry: This method utilizes bio-orthogonal labeling strategies where non-canonical amino acids are tagged with fluorescent markers. For instance, the use of azide- or alkyne-conjugated biotin enables the purification and identification of newly synthesized AIC2B proteins through affinity purification methods .
  • Mass Spectrometry: Advanced proteomic techniques like quantitative non-canonical amino acid tagging combine metabolic labeling with mass spectrometry to quantify protein synthesis rates accurately .
Molecular Structure Analysis

Structure and Data

The molecular structure of AIC2B protein is characterized by its polypeptide chain configuration, which includes specific domains crucial for its function in translation. Structural studies often employ techniques such as X-ray crystallography and nuclear magnetic resonance to elucidate the three-dimensional conformation of AIC2B.

  • Data: Structural data indicate that AIC2B contains multiple functional domains that interact with ribosomal components during translation. These interactions are essential for efficient protein synthesis.
Chemical Reactions Analysis

Reactions and Technical Details

AIC2B participates in several biochemical reactions critical for protein synthesis:

  • Peptide Bond Formation: AIC2B facilitates the formation of peptide bonds between amino acids during translation, a process catalyzed by ribosomes.
  • Post-translational Modifications: Following synthesis, AIC2B may undergo various modifications, including phosphorylation or ubiquitination, which can alter its activity or stability .

Understanding these reactions provides insight into how AIC2B functions within the larger context of cellular metabolism.

Mechanism of Action

Process and Data

The mechanism through which AIC2B operates involves several steps:

  1. Initiation: AIC2B binds to ribosomal subunits, facilitating the assembly of the translation initiation complex.
  2. Elongation: During elongation, AIC2B assists in ensuring accurate codon recognition and peptide bond formation.
  3. Termination: Upon reaching a stop codon, AIC2B aids in the release of the newly synthesized polypeptide from the ribosome.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AIC2B exhibits specific physical and chemical properties that are crucial for its function:

  • Molecular Weight: The molecular weight of AIC2B is determined by its amino acid composition.
  • Solubility: Solubility characteristics influence its interactions within cellular environments.
  • Stability: Factors such as temperature and pH can affect the stability of AIC2B, impacting its functional capacity.

Analyses reveal that maintaining optimal conditions is essential for preserving AIC2B's structural integrity and functionality .

Applications

Scientific Uses

AIC2B protein has significant applications in various scientific fields:

  • Biotechnology: It is utilized in recombinant DNA technology for producing proteins at scale.
  • Drug Development: Understanding AIC2B's role in protein synthesis can inform drug design targeting translation mechanisms.
  • Disease Research: Investigating alterations in AIC2B function can provide insights into diseases characterized by dysregulated protein synthesis.

Research continues to explore new avenues for leveraging AIC2B's properties to advance scientific knowledge and therapeutic strategies.

Structural Characterization of AIC2B

Primary Amino Acid Sequence and Domain Architecture

The AIC2B protein is a 896-amino acid transmembrane polypeptide encoded by a distinct gene within the murine cytokine receptor family. Its domain architecture follows the characteristic type I cytokine receptor structure:

  • Extracellular domain: Contains two conserved cytokine receptor homology (CRH) modules, each featuring four positionally conserved cysteine residues and a membrane-proximal WSXWS motif (where X denotes any amino acid). This domain spans approximately ~420 residues (amino acids 1–420) and mediates receptor assembly [1] [7].
  • Transmembrane domain: A single 24-residue α-helical segment (residues 421–444) anchors the protein in the plasma membrane.
  • Cytoplasmic domain: Comprises ~452 residues (445–896) with multiple tyrosine and serine phosphorylation sites implicated in signal transduction. Notably, it lacks intrinsic kinase activity but possesses JAK kinase docking motifs [1] [6].

Table 1: Domain Organization of AIC2B

DomainResidue RangeKey Structural FeaturesFunctional Role
Extracellular1–4202 CRH modules; 4 conserved Cys per module; WSXWS motifLigand interaction interface
Transmembrane421–444Hydrophobic α-helixMembrane anchoring
Cytoplasmic445–896Tyrosine/serine clusters; Box1/Box2 motifsJAK/STAT docking; Signal propagation

The gene encoding AIC2B (Il3rb-2) is organized into 14 exons spanning ~28 kilobases on murine chromosome 15, closely linked to its paralog AIC2A (Il3rb-1) within a 250-kb genomic region [7].

Comparative Analysis with AIC2A: Homology and Divergence

AIC2B shares 91% amino acid sequence identity with AIC2A, yet critical differences underpin their functional divergence:

  • Global homology: Sequence alignment reveals substitutions, insertions, and deletions distributed throughout both proteins. The transmembrane and cytoplasmic domains exhibit the highest conservation (>95% identity), while the extracellular ligand-binding domains show more variability (86% identity) [1] [3].
  • Ligand-binding specificity: Despite structural similarity, AIC2B does not bind IL-3 even at concentrations up to 10 nM. Transfection experiments in fibroblasts confirm AIC2B expression at the cell surface (detected by anti-Aic2 antibodies) but absence of IL-3 binding, unlike AIC2A [1] [6].
  • Genomic distinction: Oligonucleotide probes specific to AIC2A or AIC2B cDNAs hybridize to different genomic fragments, confirming their origin from separate genes rather than splice variants [1].

Table 2: Key Structural Differences Between AIC2A and AIC2B

FeatureAIC2AAIC2BFunctional Consequence
IL-3 bindingYes (Kd ~10 nM)NoAIC2A forms low-affinity IL-3R
Chromosomal locationIl3rb-1 (Chr 15)Il3rb-2 (Chr 15)Co-expression in hematopoietic cells
Critical residuesTyr346, His348Glu347 (divergent)AIC2B cannot engage IL-3 [3]

Critical Residues for Ligand Binding and Receptor Specificity

The ligand-binding defect of AIC2B stems from amino acid substitutions within its second CRH domain:

  • Hinge region determinants: In AIC2A, residues Tyr³⁴⁶, His³⁴⁸, and Ile³⁴⁹ (located in a β-strand-connecting loop) form direct contacts with IL-3. Mutagenesis studies show alanine substitution at these positions abolishes IL-3 binding. In AIC2B, divergent residues at these positions (e.g., Glu³⁴⁷ instead of His³⁴⁸) disrupt the hydrogen-bonding network required for IL-3 engagement [3] [4].
  • Domain-swap experiments: Hybrid receptors with AIC2B’s first CRH domain and AIC2A’s second domain retain IL-3 binding, confirming the second CRH module as the primary determinant of specificity. Conversely, AIC2A’s first domain can be replaced by AIC2B’s without affinity loss [3].
  • Conserved receptor-ligand interface: The Ser¹³²-His¹³³-Tyr¹³⁴ motif in cytokine receptors (e.g., IL-2Rβ) aligns with AIC2A’s Tyr-His-Ile cluster. Mutations here impair ligand binding across the receptor family, explaining AIC2B’s inertness [4] [9].

Post-Translational Modifications and Quaternary Structure

AIC2B undergoes several co- and post-translational modifications critical for its function:

  • N-linked glycosylation: The extracellular domain contains 12 potential N-glycosylation sites (Asn-X-Ser/Thr). Glycosylation is essential for protein folding, cell surface trafficking, and protection from proteolysis, though exact site occupancy remains uncharacterized [1] [10].
  • Phosphorylation: Cytoplasmic domain tyrosines (e.g., Tyr⁶⁵⁰, Tyr⁷⁵⁵) are phosphorylated upon receptor activation. This creates docking sites for SH2-domain proteins like STAT5 and Shc, initiating downstream signaling cascades [6] [9].
  • Quaternary assembly: AIC2B functions as a shared signaling subunit in high-affinity receptors for GM-CSF and IL-5. It heterodimerizes with ligand-specific α-chains (e.g., GM-CSFRα) to form functional complexes. Structural models suggest a hexameric complex (2α:2β) where AIC2B transmembrane domains mediate oligomerization [6] [9].

Table 3: Post-Translational Modifications of AIC2B

ModificationLocationFunctional ImpactEnzymes Involved
N-glycosylationExtracellular domain (12 sites)Folding, stability, membrane traffickingOligosaccharyltransferase
PhosphorylationCytoplasmic domain (Tyr/Ser)Signal transduction; SH2 domain recruitmentJAK2, MAP kinases
Disulfide bondsCRH modules (8 conserved Cys)Structural integrity of ligand-binding domainsProtein disulfide isomerase

Compounds Mentioned: AIC2B protein, Interleukin-3 (IL-3), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-5 (IL-5), AIC2A protein, Cytokine Receptor Homology (CRH) domain.

Properties

CAS Number

144715-98-0

Product Name

AIC2B protein

Molecular Formula

C10H14O3

Synonyms

AIC2B protein

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